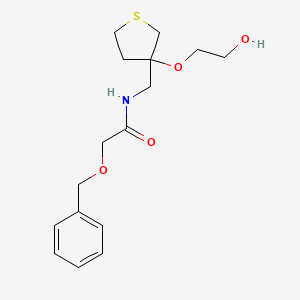
N'-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a hydrazide group (a nitrogen-nitrogen bond with one nitrogen attached to a carbonyl group), and two trifluoroethoxy groups (an ether group with three fluorine atoms attached to the carbon) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoyl group, the introduction of the fluorine atoms, and the formation of the hydrazide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoyl and hydrazide groups would likely contribute to the compound’s polarity, while the trifluoroethoxy groups could add significant steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzoyl and hydrazide groups could contribute to its polarity and potentially its solubility in water, while the trifluoroethoxy groups could influence its volatility .Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such askinases and N-terminal subunit of human Maltase-glucoamylase . These proteins play crucial roles in various cellular processes, including signal transduction and carbohydrate digestion, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation or activity of the target protein, thereby influencing the cellular processes in which these proteins are involved.
Pharmacokinetics
It’s noted that most of the synthesized compounds similar to this one followLipinski’s rule of 5 , which suggests good bioavailability.
Result of Action
Compounds with similar structures have demonstratedα-amylase and α-glucosidase inhibitory activity , suggesting potential anti-diabetic properties. Additionally, some of these compounds have been assessed as potential candidates for anti-cancer agents .
Future Directions
properties
IUPAC Name |
N'-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F7N2O4/c19-11-3-1-10(2-4-11)15(28)26-27-16(29)13-7-12(30-8-17(20,21)22)5-6-14(13)31-9-18(23,24)25/h1-7H,8-9H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSBEFUFVVETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)
